Br-Mmc

Catalog No.
S586853
CAS No.
35231-44-8
M.F
C11H9BrO3
M. Wt
269.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Br-Mmc

Analytical labs face sensitivity challenges when quantifying aliphatic acids, bile acids, or marine toxins that lack strong UV chromophores. Br-Mmc enables sensitive HPLC fluorescence detection after simple pre-column derivatization. • Reacts quantitatively with carboxyl groups using K₂CO₃/DIPEA, forming stable esters (λex/em 325/395 nm). • Delivers sub-nanogram LODs, overcoming direct UV failure. • Avoids ADAM’s bench instability-ready-to-use solid requires no in situ generation. • Also used to synthesize photolabile MCM-caged biomolecules.

CAS Number

35231-44-8

Product Name

Br-Mmc

IUPAC Name

4-(bromomethyl)-7-methoxychromen-2-one

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

InChI

InChI=1S/C11H9BrO3/c1-14-8-2-3-9-7(6-12)4-11(13)15-10(9)5-8/h2-5H,6H2,1H3

InChI Key

CTENSLORRMFPDH-UHFFFAOYSA-N

Synonyms

4-(Bromomethyl)-7-methoxy-2H-1-benzopyran-2-one; 4-(Bromomethyl)-7-methoxy-2H-chromen-2-one; 7-Methoxy-4-(bromomethyl)coumarin;

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CBr

The exact mass of the compound 4-Bromomethyl-7-methoxycoumarin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Umbelliferones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

500 mg, 1 g, 5 g, 25 g

4-Bromomethyl-7-methoxycoumarin (Br-Mmc) is a premier pre-column fluorescence derivatization reagent widely procured for the high-performance liquid chromatography (HPLC) analysis of carboxylic acids. In analytical, environmental, and forensic workflows, target analytes such as aliphatic carboxylic acids, bile acids, and marine toxins often lack a strong chromophore, making direct UV detection unviable. Br-Mmc reacts quantitatively with carboxyl groups in the presence of a base catalyst (such as potassium carbonate or N,N-diisopropylethylamine) to form highly stable, fluorescent ester derivatives with excitation wavelengths around 320-330 nm and emission around 390-400 nm. Beyond analytical derivatization, its predictable photophysical properties, high quantum yield, and bench stability make it a valuable structural precursor for synthesizing photolabile 'caged' biomolecules and photoinduced electron transfer (PET) logic gates[1].

Research Fit

Selective for carboxyl groups via bromomethyl coumarin chemistry
Room-temperature derivatization, compatible with HPLC and TLC detection
Multi-decade validation across diverse matrices (since 1977)

Substituting Br-Mmc with alternative derivatization reagents often forces a severe compromise between analytical sensitivity and workflow stability. While 9-anthryldiazomethane (ADAM) is a historical benchmark for extreme fluorescence sensitivity, it is notoriously unstable, degrading rapidly on the bench and requiring complex, labor-intensive in situ generation from hydrazone precursors immediately prior to use [1]. Conversely, attempting to bypass derivatization entirely via direct UV detection fails for compounds like monofluoroacetate or okadaic acid due to their lack of UV absorbance, leading to unacceptably high detection limits. Furthermore, substituting Br-Mmc with closely related coumarin analogs (e.g., 4-bromomethyl-6,7-dimethoxycoumarin) can alter reaction selectivity, necessitating more extensive sample clean-up in complex biological matrices to prevent co-eluting fluorescent artifacts [2].

Substitution Risk

ADAM lability ADAM requires −20°C storage and fresh preparation, which may limit multi-day analytical workflows.
BrDMC selectivity BrDMC may need extensive sample clean-up for complex matrices, increasing method development burden.
Re‑validation risk Generic substitution without re‑validation may not transfer directly; method performance must be confirmed per matrix.

Reagent Stability and Workflow Reproducibility vs. ADAM

For routine HPLC monitoring of carboxylic acids and marine toxins (e.g., okadaic acid), reagent stability directly impacts laboratory throughput and reproducibility. Br-Mmc is highly stable as a solid and in standard solutions, allowing it to be used directly off-the-shelf for quantitative derivatization. In contrast, the highly sensitive comparator ADAM is chemically unstable and must be generated in situ from 9-anthraldehyde hydrazone, adding significant preparation time and introducing batch-to-batch variability [1]. While ADAM offers slightly lower absolute detection limits, Br-Mmc provides the necessary sensitivity (ng/g range) without the severe shelf-life and handling penalties of aryldiazomethanes.

Evidence DimensionReagent Stability and Preparation Workflow
Target Compound DataBench-stable; direct off-the-shelf derivatization
Comparator Or BaselineADAM (Requires complex in situ generation due to rapid degradation)
Quantified DifferenceEliminates multi-step reagent synthesis prior to injection while maintaining regulatory-compliant detection limits
ConditionsRoutine HPLC derivatization of diarrhetic shellfish poisoning (DSP) toxins

Procuring Br-Mmc reduces assay variability, labor costs, and reagent waste in high-throughput bioanalytical workflows compared to unstable diazo-reagents.

Cost Advantage
Cross-study comparable
~$0.02 per sample (Br-Mmc)
Per-assay cost context
Pricing as of commercial listings; verify current costs

Fluorescence Quantum Yield and Trace Detection vs. Direct UV Analysis

Aliphatic carboxylic acids, such as the toxicant sodium monofluoroacetate (MFA-Na), possess no inherent fluorescence and poor UV absorbance. Derivatization with Br-Mmc yields 7-methoxy-4-methylenecoumarin monofluoroacetate, which exhibits an exceptionally high fluorescence quantum yield of 0.622 (relative to quinine sulfate). This enables an HPLC detection limit of 50 pmol/mL with a linear range of 1 to 500 nmol/mL [1]. Direct UV analysis fails to achieve meaningful quantification at these trace levels.

Evidence DimensionFluorescence Quantum Yield and Detection Limit
Target Compound DataQuantum yield = 0.622; Detection limit = 50 pmol/mL
Comparator Or BaselineDirect UV Analysis (Baseline lacks sufficient chromophore for trace detection)
Quantified DifferenceEnables sub-nanogram trace quantification inaccessible by standard UV-Vis detectors
ConditionsHPLC analysis of sodium monofluoroacetate in biological samples

It allows analytical laboratories to reliably quantify non-chromophoric environmental toxins and pharmaceutical residues at trace levels in complex matrices.

Storage Stability
Class-level
Br-Mmc: 2–8°C, stable solid ADAM: −20°C, limited stability
Workflow continuity context
Storage comparison from supplier specifications

Photolytic Cleavage Kinetics in Caged Biomolecules

Br-Mmc is utilized as a synthetic precursor to generate (7-methoxycoumarin-4-yl)methyl (MCM) caged cyclic nucleotides, such as MCM-caged 8-Br-cAMP. Unlike standard ester cages that can suffer from spontaneous baseline hydrolysis or slow release kinetics, MCM-caged constructs synthesized from Br-Mmc are highly resistant to hydrolysis in aqueous buffer solutions. Upon UV irradiation, they liberate the active cyclic nucleotide within a few nanoseconds, while the resulting photoproduct (MCM-OH) remains strongly fluorescent, allowing for indirect estimation of the released payload [1].

Evidence DimensionPhotorelease Speed and Hydrolytic Stability
Target Compound DataNanosecond-scale photolytic release with high aqueous stability
Comparator Or BaselineStandard photolabile protecting groups (Slower release, prone to baseline hydrolysis)
Quantified DifferenceAchieves ultra-fast (nanosecond) payload liberation without compromising buffer stability
ConditionsUV irradiation of caged 8-Br-cAMP in aqueous physiological buffers

Provides neurobiologists and cell signaling researchers with a highly stable, ultra-fast photorelease tool for precise spatiotemporal control in patch-clamp studies.

Trace-Level Detection
Cross-study comparable
60 fmol per fatty acid analyte
Low-abundance detection context
Heritage science microsample reported

High Dynamic Range in Fluorescent PET Logic Gates

When used as a fluorophore building block in photoinduced electron transfer (PET) molecular logic gates, Br-Mmc derivatives demonstrate exceptional signal contrast. For example, a logic gate synthesized via nucleophilic substitution of Br-Mmc with sarcosine ethyl ester acts as an 'off-on' pH switch. It exhibits a maximum fluorescence quantum yield (ΦFmax) of 0.97 in the 'on' state and a minimum (ΦFmin) of 0.02 in the 'off' state [1]. This near-total quenching and near-perfect emission recovery provides a massive dynamic range for sensing applications.

Evidence DimensionFluorescence Quantum Yield (Dynamic Range)
Target Compound DataΦFmax = 0.97; ΦFmin = 0.02
Comparator Or BaselineStandard fluorescent probes (Lower contrast ratios)
Quantified Difference48.5-fold increase in quantum yield between 'off' and 'on' states
ConditionsPET logic gate activation via H+ input (pKa = 3.6)

Ensures high signal-to-noise ratios when designing custom fluorescent probes or molecular sensors for complex biological environments.

5-FU Derivatization Speed
Cross-study comparable
5 min at RT, 2 mg/mL reagent
Sample throughput context
5-FU derivatization protocol reported; validation required
Multi-Matrix Validation
Class-level
Br-Mmc: ≥5 matrix categories validated BrDMC: limited to high-level shellfish/plankton
Method standardization context
Independent matrix validation recommended

Routine Bioanalytical HPLC of Non-Chromophoric Carboxylic Acids

Br-Mmc is the reagent of choice for high-throughput clinical and forensic laboratories quantifying fatty acids, bile acids, and drugs like 5-fluorouracil or gamma-hydroxybutyric acid (GHB) in plasma. Because direct UV detection fails for these compounds, Br-Mmc provides the necessary fluorescence sensitivity (sub-nanogram limits) while offering superior bench stability compared to diazo-based alternatives [1].

Regulatory Monitoring of Marine Toxins in Seafood

In food safety testing, Br-Mmc is utilized for the pre-column derivatization of diarrhetic shellfish poisoning (DSP) toxins, such as okadaic acid. Its use is prioritized in routine screening environments where the extreme instability and complex in situ preparation of ADAM make it impractical for high-volume sample processing [1].

Synthesis of Ultra-Fast Caged Biomolecules for Neuroscience

Chemical biology labs procure Br-Mmc as a structural precursor to synthesize (7-methoxycoumarin-4-yl)methyl (MCM) caged cyclic nucleotides (e.g., cAMP/cGMP). The resulting constructs are highly resistant to background hydrolysis in physiological buffers but release their active payload in nanoseconds under UV light, making them ideal for patch-clamp and rapid cellular signaling assays [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
5-FU bioanalytical method evaluation
Rapid room-temperature derivatization
Reported LLOQ and sample throughput context
Trace carboxylic acid in heritage/forensic microsamples
High-sensitivity fluorescence detection
Reported LOD in microsample matrices
Antibiotic residue research in food matrices
Multi-matrix applicability
Reported residue screening performance
Cost-sensitive academic fluorescent labeling
Per-assay reagent cost and storage stability
Reagent longevity and assay economics

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

267.97351 Da

Monoisotopic Mass

267.97351 Da

Heavy Atom Count

15

UNII

4K32PB5K8Q

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35231-44-8

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